Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Overview
Description
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroquinoline, a class of compounds that are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroquinoline ring with a methyl ester group at the 7-position and a hydrochloride moiety .Scientific Research Applications
Synthesis and Structural Analysis
Research into methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride and related compounds has primarily focused on their synthesis and structural elucidation. These compounds are significant for their potential applications in various fields of chemistry and pharmacology due to their unique chemical structures.
Diastereoselective Synthesis : A diastereoselective synthesis method has been developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, starting from methyl (2-nitrophenyl)acetate. This method involves several steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to the synthesis of tetrahydroquinoline derivatives with high diastereoselection. These compounds are isolated as single diastereomers, indicating the method's precision and potential for producing specific stereoisomers for further research and application (Bunce, Herron, Johnson, & Kotturi, 2001).
Derivatives and Structural Characterization : Research has also been conducted on derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the synthesis of hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by elemental analyses, NMR spectra, and optical rotation, with some also characterized by X-Ray diffraction. This comprehensive characterization helps in understanding the structural nuances of these compounds and their potential applications (Jansa, Macháček, & Bertolasi, 2006).
Molecular and Crystal Structures : The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were elucidated through X-ray structural analysis. These studies provide insight into the three-dimensional arrangements of atoms within these compounds, which is crucial for understanding their chemical behavior and potential reactivity in synthetic and biological contexts (Rudenko et al., 2013).
Biochemical and Pharmacological Insights
Although the explicit research on this compound in the context of biochemical and pharmacological applications is limited, closely related tetrahydroquinoline compounds have been studied for their potential biological activities. For instance:
- Neurotoxicity Research : Tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline were identified in human brains, with research suggesting their potential as endogenous neurotoxins. Such compounds, particularly their structural analogs, may have implications in neurodegenerative diseases like Parkinson's disease, highlighting the importance of understanding their biochemical properties and interactions (Niwa et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Tetrahydroquinoline derivatives can interact with their targets in different ways, leading to various biological effects .
Biochemical Pathways
Tetrahydroquinoline derivatives can influence a variety of biochemical pathways depending on their specific substitutions .
Result of Action
Tetrahydroquinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific substitutions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride . These factors can include temperature, pH, and the presence of other substances in the environment .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,12H,2-3,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTRFBFFJPJTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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